![molecular formula C17H15NO2S2 B2469594 1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone CAS No. 346642-22-6](/img/structure/B2469594.png)
1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone” is a chemical compound . It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized .Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from substance identification information from all ECHA databases .Chemical Reactions Analysis
Benzothiazole derivatives have been shown to exhibit a variety of chemical reactions. For example, an iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate gave various N-benzothiazol-2-yl-amides selectively in good yields through C(sp 2)-H functionalization and C-S bond formation .Scientific Research Applications
Synthesis and Characterization
1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone has been utilized as a key component in the synthesis and characterization of various heterocyclic compounds. For instance, Darweesh et al. (2016) described its use in creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, highlighting its role as a versatile building block in heterocyclic chemistry (Darweesh et al., 2016).
Antimicrobial and Antifungal Activities
Compounds derived from this compound have been explored for their antimicrobial and antifungal properties. For example, Suram et al. (2017) synthesized benzazolyl pyrazoles with pronounced antibacterial activity against Klebsiella pneumoniae, showcasing the potential of these compounds in addressing bacterial infections (Suram et al., 2017). Similarly, Pejchal et al. (2015) developed novel amides with antibacterial and antifungal activity, further underscoring the chemical's relevance in the development of new antimicrobial agents (Pejchal et al., 2015).
Applications in Eco-Friendly Synthesis
The use of this compound extends to eco-friendly synthesis methods. Said et al. (2020) reported an efficient, microwave-assisted synthesis of a 1,2,3-triazole derivative, highlighting the role of this compound in promoting green chemistry practices (Said et al., 2020).
Use in Electrochemical Synthesis
Amani and Nematollahi (2012) demonstrated the electrochemical synthesis involving this compound, showcasing its utility in the field of electrochemistry (Amani & Nematollahi, 2012).
Mechanism of Action
Target of Action
The compound, also known as 1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone, primarily targets epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the pathophysiology of epilepsy.
Mode of Action
The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can result in changes in the electrical activity of neurons, potentially reducing the frequency and severity of seizures.
Biochemical Pathways
The compound affects the GABAergic and glutamatergic pathways, which are involved in the regulation of neuronal excitability . By modulating the activity of these pathways, the compound can influence the balance between excitatory and inhibitory signals in the brain, which is often disrupted in epilepsy.
Pharmacokinetics
The pharmacokinetic properties of the compound have been predicted through computational studies
Result of Action
The molecular and cellular effects of the compound’s action include modulation of neuronal activity and potential reduction in seizure frequency and severity . These effects are likely due to the compound’s interaction with its targets and its influence on key biochemical pathways.
Future Directions
properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-11(19)12-7-8-15(20-2)13(9-12)10-21-17-18-14-5-3-4-6-16(14)22-17/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBVALGISJQYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.